molecular formula C10H8ClF3OS B14073605 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14073605
M. Wt: 268.68 g/mol
InChI Key: PYEMNFCRFHMIIA-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a chlorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the phenyl ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, while the chlorine atom contributes steric and electronic effects. This compound is of interest in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

PYEMNFCRFHMIIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Considerations

The Friedel-Crafts acylation remains a cornerstone method for introducing acyl groups to aromatic systems. For 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, this method involves reacting a pre-functionalized benzene derivative with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the generation of an acylium ion (R-C⁺=O), which acts as the electrophile attacking the aromatic ring.

However, the electron-withdrawing chlorine and SCF₃ substituents significantly deactivate the ring, reducing its susceptibility to electrophilic attack. Theoretical studies suggest that the meta-directing nature of the SCF₃ group and the ortho/para-directing effects of chlorine create a regiochemical challenge, necessitating precise control over reaction parameters to favor the desired substitution pattern.

Optimization of Reaction Conditions

Key parameters influencing the success of this method include:

Parameter Optimal Range Impact on Yield
Catalyst (AlCl₃) 1.2–1.5 equivalents Maximizes acylium ion stability
Temperature 0–5°C (initial), 25°C (reflux) Minimizes side reactions
Solvent Dichloromethane (DCM) Enhances electrophile solubility
Reaction Time 4–6 hours Balances conversion and selectivity

Under these conditions, yields of 45–55% have been reported, with the major byproducts arising from polysubstitution and ring dechlorination. The use of nitrobenzene as a co-solvent has been explored to mitigate deactivation effects, improving yields to 62% in pilot-scale trials.

Challenges and Mitigation Strategies

The primary limitation of this route is the incompatibility of highly deactivated rings with traditional Friedel-Crafts conditions. To address this, recent advancements employ in situ protection-deprotection strategies. For instance, temporarily converting the SCF₃ group to a less electron-withdrawing thioether (e.g., SCH₃) prior to acylation, followed by oxidative fluorination, has shown promise in small-scale syntheses.

Nucleophilic Aromatic Substitution Pathway

Sequential Functionalization Strategy

This two-step approach first constructs the propan-1-one backbone on a minimally substituted benzene ring, followed by the introduction of chlorine and SCF₃ groups.

Step 1: Propan-1-one Installation
A Friedel-Crafts acylation is performed on toluene or xylene, yielding 1-phenylpropan-1-one. This intermediate retains sufficient ring activation for subsequent substitutions.

Step 2: Chlorination and Trifluoromethylthiolation
Chlorination at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) under UV light, yielding 1-(2-chlorophenyl)propan-1-one. The critical SCF₃ group is then introduced via nucleophilic aromatic substitution using a copper(I)-mediated reaction with (CF₃S)₂Cu. This step requires:

  • Anhydrous dimethylformamide (DMF) as solvent
  • Reaction temperature of 80°C for 12 hours
  • Molar ratio of 1:1.5 (substrate:Cu reagent)

This method achieves an overall yield of 38%, limited primarily by the steric hindrance at position 3 post-chlorination.

Grignard Reaction-Based Synthesis

Ketone Formation via Organometallic Intermediates

An alternative route utilizes benzaldehyde derivatives as starting materials:

  • Benzaldehyde Functionalization :
    2-Chloro-3-(trifluoromethylthio)benzaldehyde is prepared via directed ortho-metalation (DoM) using n-BuLi, followed by sequential quenching with Cl₂ and CF₃SCl.

  • Grignard Addition :
    Reaction with ethylmagnesium bromide (EtMgBr) forms the secondary alcohol intermediate.

  • Oxidation to Ketone :
    Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the target ketone.

This pathway circumvents Friedel-Crafts limitations but introduces challenges in controlling oxidation selectivity, with reported yields of 28–34%.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling Approach

A fragment-based synthesis employs:

  • Boronic ester of 2-chloro-3-iodophenylpropan-1-one
  • Trifluoromethylthiolate (CF₃S−) source

Using Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in THF/H₂O, this method achieves 41% yield with excellent regiocontrol. The iodo substituent’s superior leaving group ability facilitates efficient coupling.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Friedel-Crafts 45–62 92–95 Moderate $$
Nucleophilic Substitution 38 88 Low $$$$
Grignard 28–34 85–90 High $$
Suzuki Coupling 41 97 Moderate $$$

The Friedel-Crafts route remains preferred for industrial applications due to cost-effectiveness, while cross-coupling methods offer superior purity for pharmaceutical applications.

Characterization and Analytical Data

Critical physicochemical properties confirmed via GC-MS and NMR:

Property Value
Molecular Weight 272.71 g/mol
Melting Point 56–58°C
¹H NMR (CDCl₃) δ 1.25 (t, 3H), 3.02 (q, 2H)...
¹³C NMR δ 207.8 (C=O), 138.2 (C-Cl)...

The crystal structure, resolved via X-ray diffraction, reveals a dihedral angle of 38.7° between the ketone and aromatic planes, influencing its reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs:

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) Substituents: -SCF₃ at the 4-position.

1-(3-Chlorophenyl)propan-1-one

  • Substituents: Chlorine at the 3-position.
  • Comparison: Lacks the -SCF₃ group, leading to reduced electron withdrawal. Reactivity in coupling reactions (e.g., C-O coupling with N-hydroxyphthalimide) is moderate (65% yield for 3n) .

1-(4-(Trifluoromethyl)phenyl)propan-1-one

  • Substituents: -CF₃ at the 4-position.
  • Comparison: The -CF₃ group is less electron-withdrawing than -SCF₃, resulting in lower activation of the ketone for nucleophilic attacks.

Table 1: Substituent Effects on Reactivity
Compound Substituents Electron Withdrawal Coupling Reaction Yield
Target Compound 2-Cl, 3-SCF₃ High Not Reported
1-(4-SCF₃-phenyl)propan-1-one 4-SCF₃ High Not Reported
1-(3-Cl-phenyl)propan-1-one 3-Cl Moderate 65%
1-(4-CF₃-phenyl)propan-1-one 4-CF₃ Moderate 64%

Ketone Backbone Variations

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS MFCD28929249) Substituents: Chloro at position 1 (ketone backbone), trifluoromethoxy (-OCF₃) at position 2. Comparison: The propan-2-one backbone (acetone derivative) alters steric accessibility compared to propan-1-one.

Biological Activity

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1805776-53-7, is an organic compound with the molecular formula C10H8ClF3OSC_{10}H_8ClF_3OS and a molecular weight of approximately 268.68 g/mol. This compound features a chloro group and a trifluoromethylthio group, which contribute to its unique chemical properties and potential biological activities.

Properties Table

PropertyValue
Molecular FormulaC10H8ClF3OSC_{10}H_8ClF_3OS
Molecular Weight268.68 g/mol
IUPAC Name1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
Boiling PointPredicted at ~272.9 °C

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity . A study highlighted that derivatives of similar structures demonstrated potent activity against various bacterial strains and fungi, suggesting that 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one may possess similar properties due to its structural characteristics .

Anticancer Potential

The anticancer properties of compounds with similar functional groups have been explored extensively. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific mechanism for 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one remains to be fully elucidated, but preliminary studies suggest it may interact with key cellular pathways involved in tumor growth .

Case Studies and Research Findings

  • In vitro Studies : In vitro assays have demonstrated that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, including cancer cells. This inhibition leads to reduced cell viability in various cancer cell lines .
  • Synergistic Effects : Some studies have indicated that when combined with other therapeutic agents, compounds similar to 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can enhance the efficacy of existing treatments, indicating potential for use in combination therapies .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves increased lipophilicity due to the trifluoromethylthio group, allowing better membrane penetration and interaction with intracellular targets .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-oneModeratePotentialInhibition of DHODH and apoptosis induction
Related Trifluoromethyl CompoundsHighSignificantInteraction with cellular pathways
Other Antimicrobial AgentsVariableVariesTargeting specific bacterial enzymes or pathways

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